molecular formula C19H19N3O3S B2549848 3-Spiro[3,4-dihydroisochromene-1,4'-piperidine]-1'-ylsulfonylpyridine-2-carbonitrile CAS No. 2224022-61-9

3-Spiro[3,4-dihydroisochromene-1,4'-piperidine]-1'-ylsulfonylpyridine-2-carbonitrile

Cat. No. B2549848
CAS RN: 2224022-61-9
M. Wt: 369.44
InChI Key: VQSIJCZLPXQNQD-UHFFFAOYSA-N
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Description

Spiro compounds are characterized by having two rings sharing the same atom, the quaternary spiro carbon . They have received special attention in medicinal chemistry because of their promising biological activity . Spiro heterocycles such as spiro-azetidin-2-one, -pyrrolidine, -indol (one) and -pyran derivatives have been found to exhibit diversified biological and pharmacological activity in addition to their therapeutic properties .


Synthesis Analysis

Over the years, many synthetic methodologies have been established for the construction of spirocyclic compounds. Diverse synthetic methodologies have been reported for spiro-heterocycles, including intermolecular alkylation, Morita–Baylis–Hillman, 1,3-dipolar cycloaddition, Mannich/Pictet–Spengler, sigmatropic rearrangement, and electrocyclization .


Molecular Structure Analysis

The inherent rigidity of spirocyclic compounds causes a decrease in the conformational entropy penalty when it comes to an interaction between a potential bioactive spiro compound and its putative molecular target . Spiro heteroatoms such as nitrogen, oxygen, or sulfur connecting the rings have been commonly observed .


Chemical Reactions Analysis

A Ag (I)/PPh3-catalyzed chelation-controlled cycloisomerization of tryptamine-ynamide was developed to access the spiro [indole-3,4′-piperidine] scaffold in a racemic and diastereoselective manner .

Mechanism of Action

Spiroindole and spirooxindole scaffolds are very important spiro-heterocyclic compounds in drug design processes. Due to their inherent three-dimensional nature and ability to project functionalities in all three dimensions, they have become biological targets .

Safety and Hazards

The safety and hazards associated with a specific spiro compound would depend on the specific compound and its properties. It’s always important to refer to the Safety Data Sheet (SDS) for specific information .

Future Directions

The development of novel synthetic strategies to form new chemical entities in a stereoselective manner is an ongoing significant objective in organic and medicinal chemistry . This will be useful in creating new therapeutic agents .

properties

IUPAC Name

3-spiro[3,4-dihydroisochromene-1,4'-piperidine]-1'-ylsulfonylpyridine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S/c20-14-17-18(6-3-10-21-17)26(23,24)22-11-8-19(9-12-22)16-5-2-1-4-15(16)7-13-25-19/h1-6,10H,7-9,11-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQSIJCZLPXQNQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CCN(CC2)S(=O)(=O)C3=C(N=CC=C3)C#N)C4=CC=CC=C41
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Spiro[3,4-dihydroisochromene-1,4'-piperidine]-1'-ylsulfonylpyridine-2-carbonitrile

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